N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have shown promising antibacterial activities. A study highlighted their effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). Such compounds could also stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against bacterial leaf blight (Shi et al., 2015).
Antiepileptic Properties
- Novel series of compounds including the 1,3,4-oxadiazole moiety were synthesized and evaluated for anticonvulsant activities. The compounds were found to be effective in maximal electroshock seizure (MES) and other seizure models, suggesting potential for antiepileptic applications (Rajak et al., 2013).
Enzyme Inhibition
- A study on synthesized 1,3,4-oxadiazole bearing compounds revealed their potential in inhibiting the butyrylcholinesterase (BChE) enzyme, which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Molecular docking studies were conducted to explore the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antiviral Potential
- Compounds structurally analogous to the one have been studied for their potential as selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds demonstrated interference with viral DNA maturation and packaging, pointing to their potential use in CMV treatment (Buerger et al., 2001).
Herbicidal Activity
- N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, a category of compounds that includes the subject compound, have been synthesized and assessed for herbicidal activities. This research contributes to the understanding of the structure-activity relationships in this class of compounds for potential use in pest management (Ren et al., 2000).
Antimicrobial Studies
- Further studies on N-substituted derivatives of 1,3,4-oxadiazoles have shown moderate to high antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response and is involved in the degradation of proteins.
Mode of Action
The compound acts as an inhibitor of Cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity.
Biochemical Pathways
The inhibition of Cathepsin S affects various biochemical pathways. Cathepsin S is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting this enzyme, the compound can potentially alter these degradation pathways.
Result of Action
The inhibition of Cathepsin S by this compound can lead to a decrease in the degradation of certain proteins. This could potentially result in an accumulation of these proteins, which could have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide are not yet fully understood due to the lack of specific studies on this compound. Based on its structure, it can be hypothesized that it may interact with various enzymes and proteins. The presence of the benzenesulfonyl and oxadiazol groups suggest potential reactivity with nucleophilic residues in proteins, possibly leading to modifications that could alter protein function .
Cellular Effects
Given its potential reactivity with proteins, it could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its structure suggests potential interactions with biomolecules through binding interactions, possible enzyme inhibition or activation, and potential influence on gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide in animal models have not been studied yet. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Given its structure, it could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
Its structure suggests that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its structure suggests that it could potentially be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKWXUMTYYPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.